N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel
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Overview
Description
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent. Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia. It functions as a mitotic inhibitor, stabilizing microtubules and preventing cell division, making it effective in cancer treatment .
Mechanism of Action
Target of Action
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, also known as Paclitaxel Impurity Q , is a derivative of Paclitaxel . The primary target of Paclitaxel and its derivatives is the microtubule component of the cell cytoskeleton . Microtubules play a crucial role in cell division, and by stabilizing these structures, Paclitaxel prevents their disassembly, which is necessary for cell division .
Mode of Action
The compound binds to the β-subunit of tubulin in microtubules, stabilizing them against depolymerization . This stabilization prevents the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions. In addition, Paclitaxel induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .
Biochemical Pathways
The binding of this compound to microtubules leads to the suppression of microtubule dynamics, which is believed to be responsible for its cytotoxicity . Paclitaxel has been shown to induce microtubule assembly in vitro, and it can do so in the absence of GTP, the normal physiological cofactor . This activity is likely the consequence of the suppression of microtubule dynamics.
Pharmacokinetics
Paclitaxel itself is known to have complex pharmacokinetics, with a high degree of plasma protein binding and a large volume of distribution . It is metabolized primarily by the liver and eliminated in the bile .
Result of Action
The result of the action of this compound is the inhibition of cell division, leading to cell death . This makes it effective as an antineoplastic agent . It is used in the study of structure and function of microtubules into tubulin .
Action Environment
The action of this compound, like other chemotherapeutic agents, can be influenced by various environmental factors. These include the presence of drug transporters, the metabolic state of the cells, and the presence of other drugs
Biochemical Analysis
Biochemical Properties
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel interacts with various enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of Paclitaxel . The formation of several acyl groups and an amide group of Paclitaxel is catalyzed by regioselective CoA thioester-dependent acyltransferases .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to induce mitotic arrest by microtubule hyper-stabilization .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the final acylation step in the Taxol biosynthetic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel involves the modification of PaclitaxelSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other Paclitaxel derivatives. These methods often involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce double bonds or other functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel has several scientific research applications:
Chemistry: It is used to study the structure and function of microtubules and their role in cell division.
Biology: Researchers use this compound to investigate cellular processes and the effects of microtubule stabilization on cell function.
Medicine: As a derivative of Paclitaxel, it is studied for its potential use in cancer treatment, particularly in cases where resistance to standard Paclitaxel therapy is observed.
Industry: The compound is used in the development of new chemotherapeutic agents and in the production of reference standards for quality control
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, known for its use in cancer therapy.
Docetaxel: Another chemotherapeutic agent with a similar mechanism of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative used in cases where resistance to Paclitaxel and Docetaxel is observed.
Uniqueness
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is unique due to its specific structural modifications, which may confer different pharmacological properties compared to other taxane derivatives. These modifications can affect its binding affinity to microtubules, its stability, and its overall efficacy in cancer treatment .
Properties
CAS No. |
502626-06-4 |
---|---|
Molecular Formula |
C₄₆H₅₅NO₁₄ |
Molecular Weight |
845.93 |
Synonyms |
(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-hexen-1-yl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano- |
Origin of Product |
United States |
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